molecular formula C10H9N3O5 B12461213 (2E)-3-[N'-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid

(2E)-3-[N'-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid

Cat. No.: B12461213
M. Wt: 251.20 g/mol
InChI Key: WWEXRVIEQKEYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid is an organic compound that features a hydrazinecarbonyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid typically involves the reaction of 4-nitrophenylhydrazine with an appropriate acylating agent under controlled conditions. One common method is the Claisen-Schmidt condensation reaction, where 4-nitrophenylhydrazine reacts with an α,β-unsaturated carbonyl compound in the presence of a base such as potassium hydroxide in ethanol .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted hydrazinecarbonyl derivatives.

Scientific Research Applications

(2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid is unique due to its combination of a nitrophenyl group and a hydrazinecarbonyl moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9N3O5

Molecular Weight

251.20 g/mol

IUPAC Name

4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H9N3O5/c14-9(5-6-10(15)16)12-11-7-1-3-8(4-2-7)13(17)18/h1-6,11H,(H,12,14)(H,15,16)

InChI Key

WWEXRVIEQKEYJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NNC(=O)C=CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.